Ginsenoside Rh2

Vue d'ensemble

Description

Le Ginsenoside Rh2 est un saponoside naturel dérivé des racines du Panax ginseng Meyer. Il est connu pour ses propriétés anticancéreuses puissantes et est l'un des principaux métabolites du ginseng. Le this compound a été largement étudié pour ses effets thérapeutiques, en particulier dans le traitement du cancer, en raison de sa capacité à induire l'apoptose et à inhiber la croissance tumorale .

Applications De Recherche Scientifique

Ginsenoside Rh2 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the chemical properties and reactions of saponins.

Biology: Investigated for its effects on cellular metabolism, apoptosis, and signal transduction pathways.

Medicine: Extensively studied for its anticancer properties, particularly in prostate, lung, and esophageal cancers

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems to enhance bioavailability and therapeutic efficacy

Mécanisme D'action

Target of Action

Ginsenoside Rh2 (G-Rh2) is a steroidal compound extracted from the roots of ginseng . It has been found to interact with several molecular targets, including Annexin A2 , Heat Shock Protein 90 alpha (HSP90A) , and Hypoxia-inducible factor 1-alpha (HIF1-α) . These targets play crucial roles in various cellular processes, including cell growth, survival, and energy metabolism .

Mode of Action

G-Rh2 interacts with its targets in a variety of ways. For instance, it directly binds to Annexin A2, inhibiting the interaction between Annexin A2 and the NF-кB p50 subunit, which attenuates the nuclear translocations of NF-кB p50 subunit and reduces the transactivation activity of NF-кB . G-Rh2 also directly binds to HSP90A, inhibiting the interaction between HSP90A and its co-chaperone, cell division cycle control protein 37 (Cdc37) .

Biochemical Pathways

G-Rh2 affects several biochemical pathways. It has been found to shift tumor metabolism from aerobic glycolysis to oxidative phosphorylation through regulating the HIF1-α/PDK4 axis . It also disrupts the HSP90A-Cdc37 chaperone system, leading to significant downregulation of cyclin-dependent kinases (CDKs) and inhibition of cell growth .

Pharmacokinetics

The pharmacokinetic properties of G-Rh2 are crucial for its bioavailability. Its amphipathic and lipid-soluble nature allows it to be easily integrated into the plasma membrane, where it interacts with receptors and activates cellular responses via cell signaling cascades . Its low water solubility can restrict its pharmaceutical applications .

Result of Action

The action of G-Rh2 results in a variety of molecular and cellular effects. It inhibits tumor proliferation and migration ability both in vitro and in vivo . It also inhibits the tumor’s aerobic glycolytic capacity, including glucose uptake and lactate production . Furthermore, G-Rh2 treatment significantly down-regulates the expression of inhibitors of apoptosis (IAPs), promoting apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of G-Rh2. For instance, the content of ginsenosides in different parts of the ginseng plant can be affected by biological and environmental factors

Analyse Biochimique

Biochemical Properties

Ginsenoside Rh2 interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate several signaling pathways, such as those of PDZ-binding kinase/T-LAK cell-originated protein kinase, phosphatidylinositol 3-kinase, protein kinase B, mammalian target of rapamycin, epidermal growth factor receptor, p53, and reactive oxygen species . The amphipathic and lipid-soluble nature of Rh2 allows it to be integrated into the plasma membrane easily with membrane lipids, changing the membrane composition and fluidity, interacting with receptors, and activating cellular responses via cell signaling cascades .

Cellular Effects

This compound exhibits anticancer activity in various human cancer cell lines both in vitro and in vivo . It has been shown to induce apoptosis and autophagy of cancer cells and inhibit proliferation, metastasis, invasion, and angiogenesis . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It can induce apoptosis, arrest the cell cycle, inhibit proliferation, angiogenesis, and metastasis, and regulate the tumor microenvironment to promote immunity . It can also effectively reverse drug resistance and enhance therapeutic effects in cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time. It has been observed that Rh2 levels in the plasma peaked at 19.0±2.0 μg/ml after 30 min of administration . Preclinical studies have shown Rh2 and aPPD demonstrated additive or synergistic anticancer effects in vitro and in vivo when combined with other anticancer drugs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, treatment with G-Rh2 significantly inhibited tumor proliferation and migration ability both in vitro and in vivo . Furthermore, G-Rh2 inhibited the tumor’s aerobic glycolytic capacity, including glucose uptake and lactate production, through the HIF1-α/PDK4 pathway .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to shift tumor metabolism from aerobic glycolysis to oxidative phosphorylation through regulating the HIF1-α/PDK4 axis .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. The amphipathic and lipid-soluble nature of Rh2 allows it to be integrated into the plasma membrane easily with membrane lipids .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. For example, upregulated expression levels and mitochondrial localization of Bax and Bak while Smac and cytochrome c translocated from the mitochondria to the cytoplasm have been observed .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Ginsenoside Rh2 peut être synthétisé par biotransformation de ginsenosides de type protopanaxadiol. Les taux de conversion les plus élevés en laboratoire ont été rapportés à environ 95,89 % . De plus, des systèmes de délivrance basés sur les liposomes ont été développés pour améliorer la biodisponibilité et l'efficacité thérapeutique du this compound .

Méthodes de production industrielle : La production industrielle du this compound implique l'extraction et la purification à partir du Panax ginseng. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse en tandem par chromatographie liquide ultra-performante (UHPLC-MS/MS) sont couramment utilisées pour l'analyse quantitative et la purification des ginsenosides .

Analyse Des Réactions Chimiques

Types de réactions : Le Ginsenoside Rh2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il a été démontré qu'il interagissait avec des protéines liées à la pharmacocinétique et à la pharmacodynamie, influençant les interactions médicamenteuses et l'efficacité thérapeutique .

Réactifs et conditions communs : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent le peroxyde d'hydrogène pour l'oxydation et le borohydrure de sodium pour la réduction. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir des taux de réaction et des rendements de produits optimaux .

Principaux produits formés : Les principaux produits formés à partir des réactions du this compound comprennent son aglycone, le protopanaxadiol, et divers dérivés qui présentent des activités biologiques améliorées .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les propriétés chimiques et les réactions des saponines.

Biologie : Étudié pour ses effets sur le métabolisme cellulaire, l'apoptose et les voies de transduction du signal.

Médecine : Étudié de manière approfondie pour ses propriétés anticancéreuses, en particulier dans les cancers de la prostate, du poumon et de l'œsophage

Industrie : Utilisé dans le développement de formulations pharmaceutiques et de systèmes d'administration de médicaments pour améliorer la biodisponibilité et l'efficacité thérapeutique

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de multiples cibles et voies moléculaires. Il induit l'apoptose en activant les voies intrinsèques et extrinsèques, impliquant des protéines telles que Bcl-2, Bax et les caspases . De plus, il régule le métabolisme énergétique cellulaire en déplaçant le métabolisme tumoral de la glycolyse aérobie vers la phosphorylation oxydative par l'axe HIF1-α/PDK4 . Ce double mécanisme améliore son efficacité anticancéreuse et réduit la résistance aux médicaments .

Comparaison Avec Des Composés Similaires

Le Ginsenoside Rh2 est unique parmi les ginsenosides en raison de ses propriétés anticancéreuses puissantes et de sa capacité à moduler plusieurs voies de signalisation. Les composés similaires comprennent :

Ginsenoside Rg3 : Connu pour ses propriétés anticancéreuses et anti-inflammatoires.

Ginsenoside Rh1 : Présente des effets neuroprotecteurs et anti-inflammatoires.

Ginsenoside Rb1 : Principalement connu pour ses propriétés antioxydantes et anti-âge.

Comparé à ces composés, le this compound se distingue par ses forts effets apoptotiques et régulateurs métaboliques, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Propriétés

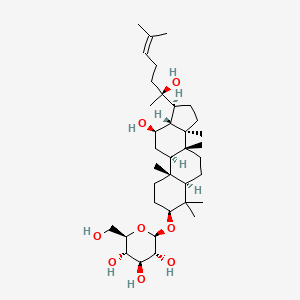

IUPAC Name |

2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVNOCSBYYHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78214-33-2 | |

| Record name | (20R)-Ginsenoside Rh2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: How does ginsenoside Rh2 exert its anti-cancer effects?

A1: this compound exhibits its anti-cancer activity through multiple mechanisms, including:

- Induction of Apoptosis: this compound triggers apoptosis in various cancer cell lines, including human lung adenocarcinoma A549 cells [], human promyelocytic leukemia HL-60 cells [], and human ovarian cancer SKOV-3 cells [].

- Cell Cycle Arrest: Rh2 induces cell cycle arrest at the G0/G1 phase in several cancer cell lines, including human lung adenocarcinoma A549 cells [] and human promyelocytic leukemia HL-60 cells []. This arrest prevents uncontrolled cell division, a hallmark of cancer.

- Inhibition of Proliferation: Rh2 effectively inhibits the proliferation of various cancer cells, including human colon cancer cells [], human leukemia HL-60 cells [], and human ovarian cancer cells []. This anti-proliferative effect contributes significantly to its overall anti-cancer activity.

- Regulation of Signaling Pathways: this compound modulates critical signaling pathways involved in cancer development and progression. For instance, it downregulates LPS-induced NF-κB activation through the inhibition of TAK1 phosphorylation in RAW 264.7 murine macrophages []. It also inhibits the activation of AP-1 and the protein kinase A pathway in lipopolysaccharide/interferon-gamma-stimulated BV-2 microglial cells [].

Q2: Does this compound exhibit any effects on multi-drug resistance (MDR) in cancer cells?

A2: Yes, research suggests that this compound can reverse P-glycoprotein (P-gp)-mediated multidrug resistance in certain cancer cell lines, such as MCF-7/ADM cells [, , ]. P-gp is a transmembrane protein that actively pumps drugs out of cells, contributing to MDR. Rh2's ability to reverse this resistance enhances the efficacy of conventional chemotherapeutic drugs.

Q3: How does this compound interact with the estrogen receptor?

A3: this compound exhibits moderate estrogenic activity and functions as a potential estrogen receptor ligand []. It downregulates estrogen receptor α (ERα) and upregulates both mRNA and protein levels of estrogen receptor β (ERβ) in MCF-7 breast cancer cells []. This interaction with ERβ plays a crucial role in Rh2's anti-cancer effects in breast cancer cells.

Q4: Does this compound impact immune responses?

A4: Yes, studies indicate that this compound can enhance the antitumor immunological response. In a melanoma mice model, Rh2 inhibited tumor growth, prolonged survival time, and enhanced T-lymphocyte infiltration in tumors []. Additionally, Rh2 triggered cytotoxicity in spleen lymphocytes, suggesting its potential as an immunomodulator in cancer treatment.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C48H82O18, and its molecular weight is 946.1 g/mol.

Q6: Does this compound exhibit stereoisomerism?

A6: Yes, this compound exists as two stereoisomers: 20(S)-ginsenoside Rh2 and 20(R)-ginsenoside Rh2. These isomers differ in the spatial arrangement of atoms around the carbon atom at position 20.

Q7: Do the stereoisomers of this compound exhibit different biological activities?

A7: Yes, studies have demonstrated that the two stereoisomers often display distinct biological activities:

- Anti-tumor Activity: 20(S)-ginsenoside Rh2 generally shows more potent anti-tumor activity than 20(R)-ginsenoside Rh2 [, , ]. For example, in human colon cancer cells, only the 20(S)-isomer significantly reduced cell viability [].

- P-gp Modulation: Both 20(S)-Rh2 and 20(R)-Rh2 influence P-gp activity, but with different potencies and dose-dependency []. This difference highlights the stereoselective nature of P-gp regulation by this compound epimers.

Q8: How is this compound metabolized in the body?

A8: this compound can be metabolized by human intestinal bacteria into other compounds, including protopanaxadiol []. The rate and extent of this metabolism can vary depending on factors such as the composition of an individual's gut microbiota.

Q9: Does the metabolism of this compound impact its biological activity?

A9: Yes, the metabolites of this compound, such as protopanaxadiol, can also exhibit biological activities, including anti-tumor and anti-bacterial effects []. The relative potencies of these metabolites compared to the parent compound can vary.

Q10: What are the challenges associated with the formulation and delivery of this compound?

A10: this compound, like many natural compounds, faces challenges related to its bioavailability and stability. Its poor water solubility and rapid metabolism can limit its therapeutic efficacy.

Q11: What strategies are being explored to overcome these challenges?

A11: Researchers are actively investigating various formulation strategies to improve the bioavailability and stability of this compound, including:

- Niosomal Encapsulation: Encapsulating this compound in niosomes, a type of non-ionic surfactant vesicle, has shown promise in enhancing its stability and cellular uptake [, ].

- Liposomal Delivery Systems: Liposomes, spherical vesicles composed of phospholipid bilayers, can encapsulate and deliver this compound, potentially improving its solubility, stability, and targeted delivery [, ].

- Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS containing this compound have been developed to improve its solubility, dissolution rate, and absorption in the small intestines [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.